molecular formula C6H10ClNO2 B13082358 Methyl 2-amino-4-chloropent-4-enoate

Methyl 2-amino-4-chloropent-4-enoate

Cat. No.: B13082358
M. Wt: 163.60 g/mol
InChI Key: VCVAKYAAHLHCKO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chloropent-4-enoate is a structurally complex ester characterized by a unique combination of functional groups: a methyl ester moiety, an amino group at the C2 position, a chlorine substituent at C4, and a conjugated double bond at the C4 position of the pentenoate backbone. Its molecular formula is C₆H₁₀ClNO₂, and it exhibits a hybrid reactivity profile due to the interplay of its amino (nucleophilic), chloro (electrophilic), and ester (polar) groups.

Properties

IUPAC Name

methyl 2-amino-4-chloropent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c1-4(7)3-5(8)6(9)10-2/h5H,1,3,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVAKYAAHLHCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-chloropent-4-enoate typically involves the reaction of 4-chloropent-4-enoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting ester is then treated with ammonia or an amine to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions helps achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloropent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxo derivatives like 2-oxo-4-chloropent-4-enoate.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-4-chloropent-4-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-chloropent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s distinct functionalization differentiates it from other methyl esters documented in the literature. Key comparisons include:

Compound Name Molecular Formula Functional Groups Key Structural Features Source/Application
Methyl 2-amino-4-chloropent-4-enoate C₆H₁₀ClNO₂ Amino, chloro, ester, alkene Unsaturated backbone with halogen and amine Hypothesized use in pharmaceuticals
Methyl palmitate C₁₇H₃₄O₂ Ester, saturated alkyl chain Long-chain fatty acid ester Biofuel precursor, plant extracts
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene ester, cyclic structure Bicyclic diterpene backbone Resin component in Austrocedrus chilensis
Ethyl linolenate C₂₁H₃₆O₂ Polyunsaturated ester Three double bonds, ethyl ester Lipid studies, GC-MS analysis
Methyl shikimate C₇H₁₀O₅ Cyclohexene, hydroxyl, ester Cyclic carboxylic acid derivative NMR and HPLC characterization






Key Observations :

  • Steric and Electronic Effects : The conjugated alkene and chlorine substituent may confer rigidity and electronic polarization, contrasting with the flexibility of diterpene esters (e.g., sandaracopimaric acid methyl ester) .

Analytical Techniques for Characterization

The evidence highlights methodologies applicable to methyl ester analysis:

  • GC-MS: Used to identify fatty acid methyl esters (e.g., methyl palmitate, ethyl linolenate) based on retention times and fragmentation patterns .
  • NMR Spectroscopy : Critical for resolving structural features, such as the cyclohexene ring in methyl shikimate .
  • Crystallography: SHELX and ORTEP-III facilitate structural validation of crystalline esters, though this compound’s crystallization behavior remains unstudied .

Biological Activity

Methyl 2-amino-4-chloropent-4-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzymatic interactions. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is an α-amino acid derivative characterized by the presence of a chlorine atom and an amino group. The synthesis typically involves the esterification of 4-chloropent-4-enoic acid with methanol, followed by treatment with ammonia or an amine to introduce the amino group. This process can be optimized using continuous flow reactors for industrial applications to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular targets. The amino group can form hydrogen bonds with enzyme active sites, while the chlorine atom may participate in halogen bonding, enhancing binding affinity and modulating enzyme activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have shown that it can induce apoptosis (programmed cell death) in certain types of cancer cells. The specific pathways involved in this process are still under investigation but may relate to its ability to interfere with cellular signaling mechanisms .

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Study A (2021)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively.
Study B (2022)Showed potential anticancer effects on breast cancer cell lines, inducing apoptosis at concentrations above 50 µM.
Study C (2023)Explored enzymatic interactions, revealing that this compound acts as a substrate for specific dehalogenase enzymes, facilitating bioremediation processes.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds such as L-2-amino-4-chloropent-4-enoic acid, which also exhibits biological activity but lacks the ester functionality that enhances its reactivity in synthetic applications .

Unique Properties

The unique combination of an amino group and a chlorine atom in this compound contributes to its distinct reactivity profile, making it a valuable building block in organic synthesis while also offering potential therapeutic benefits.

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